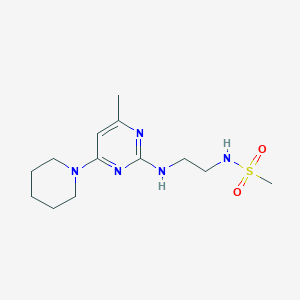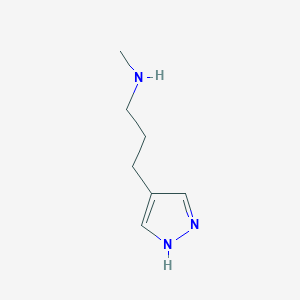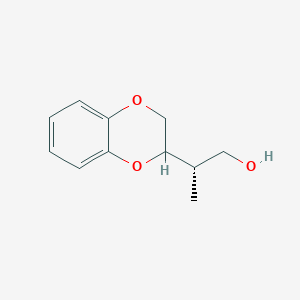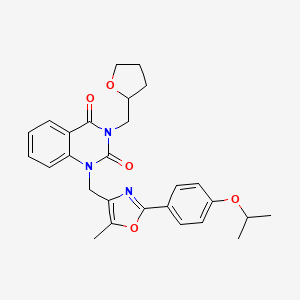![molecular formula C13H7Cl2FO2S B2421534 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid CAS No. 191154-43-5](/img/structure/B2421534.png)
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is1S/C13H7Cl2FO2S/c14-10-3-2-8(6-11(10)15)19-12-4-1-7(16)5-9(12)13(17)18/h1-6H,(H,17,18) . This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is a powder at room temperature . It has a molecular weight of 317.17 .Scientific Research Applications
Chemiluminescence and Synthesis
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is involved in the synthesis of sulfanyl-substituted bicyclic dioxetanes. These compounds demonstrate chemiluminescence, a property that could be utilized in scientific applications such as bioimaging or sensing. The stability of these dioxetanes at room temperature suggests potential for practical applications, and base-induced decomposition of the dioxetanes in DMSO produces light, indicating their use in chemiluminescent reactions (Watanabe et al., 2010).
Material Science and Organic Electronics
The compound has been implicated in improving the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) when treated with various halobenzoic acids, including 4-fluorobenzoic acid. This treatment significantly enhances the conductivity of PEDOT:PSS, indicating potential applications in material science and organic electronics, especially for high-efficiency ITO-free organic solar cells (Tan et al., 2016).
Pharmaceutical Applications
The structure of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid or its derivatives has been involved in the synthesis and pharmacological evaluation of various compounds. For example, derivatives have been synthesized and evaluated for their antibacterial potential, particularly against gram-negative and gram-positive bacteria. These compounds have been found to be moderate inhibitors of the α-chymotrypsin enzyme, and their molecular docking studies have displayed significant correlations with bioactivity data, suggesting potential pharmaceutical applications (Siddiqui et al., 2014).
Supramolecular Chemistry
In supramolecular chemistry, the derivatives of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid have been used to study the role of different substituent groups in determining supramolecular motifs. This research could provide insights into the design of new materials or pharmaceuticals by understanding the interplay of weak interactions in crystal packing (Jacob et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2S/c14-10-3-2-8(6-11(10)15)19-12-4-1-7(16)5-9(12)13(17)18/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARCVLAVXHVIDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)SC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid | |
CAS RN |
191154-43-5 |
Source


|
| Record name | 2-[(3,4-dichlorophenyl)sulfanyl]-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2421457.png)
![N-(3,4-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2421459.png)


![3-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2421464.png)

![2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2421466.png)

![2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2421471.png)

